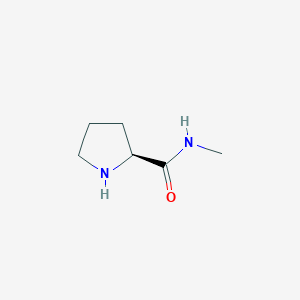

N-methyl-L-prolinamide

説明

Historical Context and Evolution as a Proline Derivative

The story of N-methyl-L-prolinamide is intrinsically linked to the broader history of proline and its derivatives in catalysis. The use of proline as a catalyst in organic reactions dates back to the 1970s, but it was the early 2000s that saw a renaissance in its application for asymmetric synthesis. numberanalytics.comillinois.edu This resurgence of interest in "organocatalysis," where small organic molecules are used as catalysts, paved the way for the exploration of modified proline structures to fine-tune reactivity and selectivity. numberanalytics.comillinois.edu

The development of proline derivatives was driven by the desire to enhance properties like solubility, stability, and catalytic efficiency. illinois.edunih.gov Scientists began to systematically modify the proline scaffold, leading to a vast library of derivatives, including prolinamides, prolinols, and various N-substituted versions. nih.gov this compound emerged from this systematic exploration as a derivative where the carboxylic acid is replaced by an N-methylamide. This seemingly simple modification significantly alters the compound's electronic and steric properties, distinguishing it from its parent amino acid, L-proline.

Role in Contemporary Chemical and Biological Sciences

In contemporary research, this compound is primarily recognized for its role as an organocatalyst and as a sophisticated building block in the synthesis of complex molecules. Its ability to facilitate the formation of specific stereoisomers (enantiomers) of a product is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can determine its therapeutic efficacy.

The compound's utility extends into the biological sciences, particularly in the field of peptidomimetics. Peptides, while biologically important, often suffer from poor stability and bioavailability. N-methylated amino acid derivatives like this compound are incorporated into peptide chains to enhance their resistance to enzymatic degradation, improve membrane permeability, and constrain their conformation, which can lead to more potent biological activity. acs.orgresearchgate.net

Overview of Key Research Domains and Interdisciplinary Significance

The application of this compound spans several key research domains, highlighting its interdisciplinary significance.

Asymmetric Organocatalysis: This remains the most prominent area of research for this compound. It is frequently employed as a catalyst in carbon-carbon bond-forming reactions, such as the aldol (B89426) and Mannich reactions, which are fundamental transformations in organic synthesis. researchgate.net Research focuses on understanding the reaction mechanisms and developing more efficient catalytic systems.

Medicinal Chemistry and Drug Discovery: As a component of peptidomimetics, this compound contributes to the design of novel therapeutic agents. benthamdirect.com Its incorporation into peptide-based drugs can improve their pharmacokinetic properties. Furthermore, proline derivatives are being investigated for their potential in treating a range of diseases.

Peptide and Materials Science: The unique conformational constraints imposed by N-methylated proline residues are of interest in the design of structured peptides and polymers. nih.govnih.gov This has potential applications in the development of novel biomaterials and in understanding protein folding.

The synthesis of this compound itself is an area of active research, with various methods being developed to improve yield and purity. Common synthetic routes start from L-proline and involve its conversion to an activated intermediate followed by amidation. patsnap.comgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-N-methylpyrrolidine-2-carboxamide | nih.gov |

| Molecular Formula | C₆H₁₂N₂O | nih.gov |

| Molecular Weight | 128.17 g/mol | nih.gov |

| CAS Number | 52060-82-9 |

Table 2: Research Applications of this compound in Catalysis

| Reaction Type | Catalyst System | Substrates | Key Findings | Source |

|---|---|---|---|---|

| Enantioselective Aldol Reaction | (S)-methyl prolinamide | 4-nitrobenzaldehyde (B150856) and acetone (B3395972) | Formation of the (R)-enantiomer with 63% yield and 55% enantiomeric excess (ee). | researchgate.net |

| Direct Aldol Reaction | l-Prolinamides | 4-nitrobenzaldehyde with neat acetone | Moderate enantioselectivities up to 46% ee. Enantioselectivity increases with the hydrogen bond donating ability of the amide N-H. | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHXQSTYLJNJMT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438796 | |

| Record name | N-methyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52060-82-9 | |

| Record name | N-methyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-methylpyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of N Methyl L Prolinamide and Its Analogs

Established Synthetic Routes to N-Methyl-L-Prolinamide

The construction of the amide bond in this compound can be achieved through several reliable synthetic pathways. These methods vary in their directness, starting materials, and the reagents employed for the crucial bond-forming step.

The most direct route to this compound involves the amidation of its immediate precursor, N-methyl-L-proline. This transformation is typically accomplished using peptide coupling reagents that activate the carboxylic acid group, facilitating nucleophilic attack by an amine. Due to the steric hindrance of the N-methyl group, selecting a potent coupling reagent is crucial for achieving high yields. peptide.com

Commonly employed coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). uiw.edu The reaction is generally performed in anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

The general mechanism involves the activation of the carboxylic acid of N-methyl-L-proline by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia (B1221849) or a protected amine source to form the desired amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often used with EDCI to improve efficiency and suppress racemization. nih.govnih.gov HATU is particularly effective for sterically hindered couplings, such as those involving N-methylated amino acids. peptide.combachem.com

| Coupling Reagent | Abbreviation | Typical Additive | Key Characteristics |

|---|---|---|---|

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Base (e.g., DIEA) | Highly efficient, especially for sterically hindered N-methyl amino acids. peptide.combachem.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | HOBt, Oxyma | Commonly used carbodiimide; byproducts are water-soluble, simplifying purification. uiw.edunih.gov |

| N,N′-Dicyclohexylcarbodiimide | DCC | HOBt | Effective dehydrating agent, but the dicyclohexylurea (DCU) byproduct can complicate purification. nih.govresearchgate.net |

| Bromo-tripyrrolidino-phosphonium hexafluorophosphate | PyBrOP | Base (e.g., DIEA) | Developed to overcome challenges in coupling N-methyl-amino-acids where other reagents may be less effective. bachem.com |

Synthesizing this compound from the more readily available and inexpensive L-proline is a common and practical approach. researchgate.net This process typically involves two key transformations: N-methylation of the proline ring and subsequent amidation of the carboxylic acid.

A representative multi-step synthesis begins with the N-methylation of L-proline. One established method involves reductive amination, where L-proline is reacted with formaldehyde (B43269) in the presence of a reducing agent. A common procedure uses a 10% palladium-on-charcoal catalyst under a hydrogen atmosphere to yield N-methyl-L-proline. chemicalbook.com

An alternative pathway utilizes L-proline methyl ester hydrochloride as a key intermediate. This strategy is widely documented for the synthesis of the parent L-prolinamide and can be adapted for its N-methylated counterpart. google.comgoogle.com The synthesis of L-proline methyl ester hydrochloride itself can be achieved by reacting L-proline with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane. google.comnih.gov

The crucial step is the aminolysis of the methyl ester. For the synthesis of L-prolinamide, the ester intermediate is treated with ammonia, often bubbled as a gas through an alcoholic solution or by using aqueous ammonia, to displace the methoxy (B1213986) group and form the primary amide. google.com This reaction can be carried out over several hours at temperatures ranging from 0°C to room temperature. google.com To produce this compound, this process would be modified by using methylamine (B109427) in place of ammonia. The ester starting material would first need to be N-methylated before the aminolysis step.

Design and Synthesis of this compound Derivatives and Congeners

The this compound scaffold serves as a valuable starting point for the design of more complex molecules, including peptidomimetics and chiral catalysts. Synthetic strategies focus on incorporating this motif into larger structures or further functionalizing the proline ring.

The incorporation of N-methylated amino acids, such as N-methyl-L-proline, into peptides and other complex molecules is a key strategy to enhance their pharmacological properties. researchgate.net N-methylation restricts the conformational flexibility of the peptide backbone and can increase metabolic stability by hindering enzymatic degradation. researchgate.net

In solid-phase peptide synthesis (SPPS), the incorporation of N-methylated residues presents a challenge due to the increased steric hindrance of the secondary amine, which slows down the coupling reaction. To overcome this, highly efficient coupling reagents like HATU or PyBrOP are often necessary. peptide.combachem.com A typical SPPS cycle involves deprotection of the N-terminal amine of the growing peptide chain anchored to a resin, followed by the coupling of the next protected amino acid. For N-methylated residues, extended coupling times or double coupling cycles may be required to ensure the reaction goes to completion. peptide.com

In solution-phase synthesis, similar powerful coupling reagents are employed to build complex peptide fragments containing N-methylated amino acids. nih.gov These fragments can then be joined together to form larger, more intricate molecules. escholarship.org

The development of proline analogues with a quaternary stereocenter at the α-position is of significant interest for peptide engineering, as it introduces an even higher degree of conformational constraint. nih.gov The synthesis of these complex structures requires methods that can control the stereochemistry of the newly formed quaternary center. nih.gov

Several strategies have been established for the stereoselective synthesis of α-quaternary proline analogues:

Alkylation of Proline Enolates: This well-established method involves the generation of an enolate from an N-protected proline ester derivative, followed by reaction with an electrophile (e.g., an alkyl halide). The stereochemical outcome of the alkylation is influenced by the N-protecting group, the ester, and the reaction conditions. nih.gov

1,3-Dipolar Cycloadditions: Azomethine ylides derived from other amino acids can undergo [3+2] cycloaddition reactions with dipolarophiles to construct the pyrrolidine (B122466) ring with a quaternary center at the desired position. nih.gov

Self-Reproduction of Chirality: This principle has been applied where the chirality of the starting amino acid is used to direct the stereoselective introduction of a new substituent at the α-position. nih.gov

Intramolecular Cyclizations: Chiral amino acid derivatives can be functionalized with a tethered electrophile, and a subsequent intramolecular cyclization reaction forms the proline ring while establishing the quaternary center. nih.gov

These advanced synthetic methods provide access to a diverse range of this compound analogues with tailored structural features for various applications in chemistry and biology. nih.govnih.gov

Preparation of Functionalized Proline Chimeras

Proline chimeras, which incorporate side-chain functionalities onto the pyrrolidine ring, are valuable tools for probing peptide structure and function. An efficient method for creating densely functionalized proline derivatives involves a copper(I)-catalyzed cascade reaction. nih.gov This approach utilizes CF3-substituted allenynes and tosylazide to construct a complex proline framework with high diastereoselectivity through a sequence of [3 + 2]-cycloaddition, ketenimine rearrangement, and Alder-ene cyclization. nih.gov

The optimal conditions for this transformation were achieved by heating equimolar amounts of the allenyne and tosylazide in toluene (B28343) at 90 °C with a catalytic amount of copper(I) iodide (CuI) and 2,6-dimethylpyridine (B142122) as a base. nih.gov The use of other copper catalysts or solvents resulted in a significant decrease in product yield. nih.gov This methodology provides a powerful route to novel 3-ethynyl proline derivatives, which are versatile synthons for further chemical modification. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| CF3-substituted allenyne | Tosylazide | CuI (10 mol%) | 2,6-dimethylpyridine (1.5 equiv.) | Toluene | 90 °C | 62% | nih.gov |

Investigating Chemical Reactivity and Transformation Pathways

The chemical reactivity of the prolinamide structure is rich and varied, allowing for modifications at the amide group and on the pyrrolidine ring. These transformations are essential for developing new derivatives with tailored properties.

The formation of the amide bond is a cornerstone of organic chemistry, and prolinamides are central to this reactivity, both as products and reactants. A highly efficient and environmentally friendly method for synthesizing L-prolinamide itself is through the direct biocatalytic amidation of L-proline. rsc.orgrsc.org This process uses an immobilized enzyme, such as a lipase (B570770) from Candida antarctica (e.g., Novozym 435), to catalyze the reaction between L-proline and ammonia in an organic solvent, producing only water as a byproduct. rsc.orgelsevierpure.com This method is notable for being racemization-free, yielding enantiomerically pure L-prolinamide (ee >99%). rsc.orgelsevierpure.com

Reaction engineering has identified 2-methyl-2-butanol (B152257) (2M2B) as a suitable solvent, which, despite the low solubility of L-proline, leads to high conversion rates (up to 80%) at elevated temperatures. rsc.orgrsc.org This biocatalytic approach avoids the hazardous reagents and halogenated solvents often used in traditional chemical synthesis. rsc.org

| Substrate | Reagent | Biocatalyst | Solvent | Temperature | Conversion |

|---|---|---|---|---|---|

| L-proline | Ammonia | Immobilized CalB (Novozym 435) | 2-methyl-2-butanol (2M2B) | 70 °C | up to 80% |

Beyond their synthesis, prolinamides can serve as nucleophilic building blocks in subsequent amidation reactions. For instance, L-prolinamide is a key intermediate in the synthesis of the antidiabetic drug Vildagliptin. mdpi.com In this synthesis, the amino group of L-prolinamide reacts with a carboxylic acid in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI) to form a new, more complex amide structure. mdpi.com

Functionalization of the pyrrolidine ring is a key strategy for creating proline analogs with diverse properties. A powerful technique for achieving this is through nucleophilic substitution (SN2) reactions on a pre-functionalized proline scaffold. nih.gov This is often accomplished in the context of solid-phase peptide synthesis, where a hydroxyproline (B1673980) (Hyp) residue is incorporated into a peptide chain. The hydroxyl group can be converted into a good leaving group, such as a sulfonate ester. nih.gov

Subsequent treatment with various nucleophiles allows for the stereospecific introduction of a wide range of functionalities at the 4-position of the proline ring. This "proline editing" approach has been used to install azides, thiols, and halides, among other groups. nih.gov The choice of stereoisomer of hydroxyproline (e.g., 4R-Hyp) and the reaction conditions (e.g., Mitsunobu reaction for inversion of stereochemistry) allows for precise control over the final product's configuration. nih.gov

| Leaving Group | Nucleophile | Resulting 4-Substituent |

|---|---|---|

| Sulfonate Ester | Azide (N3-) | 4-Azidoproline |

| Sulfonate Ester | Thiolate (RS-) | 4-Thioetherproline |

| Sulfonate Ester | Iodide (I-) | 4-Iodoproline |

The this compound scaffold contains sites susceptible to oxidation. The tertiary amine of the N-methylpyrrolidine group is a primary target for oxidation. Studies on the related compound N-methylpyrrolidine (NMP) have shown it is readily metabolized to its corresponding N-oxide. nih.gov This transformation, catalyzed by liver microsomes, converts the tertiary amine into N-methylpyrrolidine N-oxide. nih.gov It is therefore a primary predicted oxidation pathway for this compound.

Furthermore, enzymatic oxidation of the prolinamide structure has been observed. In one study, L-prolinamide was found to be an unintended substrate for an unspecific peroxygenase (AaeUPO), highlighting the potential for oxidative transformation of the ring or amide group under certain biocatalytic conditions. acs.org Other studies on N-methylpyrrolidone, a related lactam, have identified several oxidative degradation products, including N-methylsuccinimide and 5-hydroxy-N-methylpyrrolidone, indicating that oxidation can occur at the carbon atoms of the pyrrolidine ring, particularly those adjacent to the nitrogen or carbonyl group. nih.gov

| Compound | Reaction Type | Key Reagent/System | Product | Reference |

|---|---|---|---|---|

| N-methylpyrrolidine (analog) | N-Oxidation | Liver microsomes | N-methylpyrrolidine N-oxide | nih.gov |

| L-Prolinamide | Enzymatic Oxidation | AaeUPO Peroxygenase | Unspecified oxidized products | acs.org |

| N-methylpyrrolidone (analog) | Catalytic Oxidation | Transition metals / UV | N-methylsuccinimide, 5-hydroxy-N-methylpyrrolidone | nih.gov |

Information on the direct reduction of the amide functionality or the pyrrolidine ring of this compound is less commonly described. While the reduction of the parent carboxylic acid (N-methyl-L-proline) to the corresponding alcohol (N-methyl-L-prolinol) is a standard transformation, pathways involving the reduction of the more stable amide bond in this compound are specialized and not frequently reported in general literature.

Organocatalytic Applications and Mechanistic Elucidation of N Methyl L Prolinamide

N-Methyl-L-prolinamide as a Chiral Organocatalyst

This compound has emerged as a significant organocatalyst in asymmetric synthesis, particularly in reactions requiring the formation of stereoselective carbon-carbon bonds. Its utility stems from the chiral pyrrolidine (B122466) scaffold, which provides a well-defined stereochemical environment for the catalyzed transformations.

Enantioselective Aldol (B89426) Reactions: Scope and Limitations

This compound and its derivatives have been successfully employed as catalysts in direct asymmetric aldol reactions. These reactions are fundamental in organic synthesis for constructing β-hydroxy carbonyl compounds, which are key building blocks for many complex molecules.

The scope of this compound as a catalyst extends to the reaction of various aldehydes with ketones. For instance, in the reaction between 4-nitrobenzaldehyde (B150856) and acetone (B3395972), (S)-methyl prolinamide has been shown to produce the (R)-enantiomer of the aldol product in 63% yield with an enantiomeric excess (ee) of 55%. researchgate.net The enantioselectivity of these reactions is often influenced by the nature of the substrates and the reaction conditions. Simple L-prolinamides, including N-alkyl derivatives, generally exhibit low to moderate enantioselectivities. For example, tertiary amides and secondary amides with simple N-alkyl groups often result in enantioselectivities below 23% ee. nih.gov

However, the catalytic performance can be significantly enhanced by structural modifications to the prolinamide catalyst. Aromatic secondary amides show intermediate enantioselectivities, in the range of 31–46% ee. nih.gov The limitations of simple this compound lie in its moderate catalytic activity and enantioselectivity for certain substrates. researchgate.net Achieving high yields and enantioselectivities often requires the use of derivatives with additional functional groups that can participate in the transition state stabilization.

Table 1: Enantioselective Aldol Reaction of 4-Nitrobenzaldehyde and Acetone Catalyzed by Prolinamide Derivatives

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (S)-Methyl prolinamide | 63 | 55 (R) |

| L-prolinamides with simple N-alkyl groups | - | < 23 |

| Aromatic secondary L-prolinamides | - | 31-46 |

Facilitation of Stereoselective Carbon-Carbon Bond Formation

The primary role of this compound as an organocatalyst is to facilitate the formation of carbon-carbon bonds in a stereoselective manner. This is achieved through the formation of a nucleophilic enamine intermediate between the catalyst's secondary amine and a ketone or aldehyde donor. This enamine then reacts with an electrophilic acceptor, such as another aldehyde, with the chiral environment of the catalyst directing the stereochemical outcome of the reaction.

This catalytic strategy has been successfully applied to a variety of C-C bond-forming reactions beyond the aldol reaction, including Michael additions and Mannich reactions. The stereoselectivity arises from the specific orientation of the reactants in the transition state, which is dictated by the chiral scaffold of the this compound catalyst.

Role in the Houk-List Transition State Model and Related Mechanisms

The stereochemical outcome of proline- and prolinamide-catalyzed aldol reactions is often rationalized using the Houk-List transition state model. This model proposes a chair-like transition state where the enamine, formed from the catalyst and the ketone, reacts with the aldehyde. In the case of proline, the carboxylic acid group plays a crucial role in activating the aldehyde through hydrogen bonding and facilitating the proton transfer to the forming alkoxide.

For this compound, the amide group takes on the role of the hydrogen bond donor. nih.gov While the amide is less acidic than a carboxylic acid, it can still effectively stabilize the transition state through hydrogen bonding with the aldehyde's carbonyl oxygen. nih.gov This interaction is critical for achieving high enantioselectivity. Computational studies have supported a Houk-List-like mechanism for prolinamide-catalyzed reactions, where the amide hydrogen participates in the stabilization of the transition state. nih.gov

Catalyst Design and Structural Modifications for Enhanced Catalytic Performance

To overcome the limitations of simple this compound, significant research has focused on the rational design and synthesis of modified catalysts with improved activity and stereoselectivity.

Modulating Catalytic Activity through Amide and Pyrrolidine Ring Modifications

Modifications to both the amide group and the pyrrolidine ring of this compound have been shown to have a profound impact on catalytic performance. For instance, introducing bulky substituents on the amide nitrogen can enhance enantioselectivity by creating a more defined chiral pocket around the active site. The electronic properties of the amide substituent also play a role; electron-withdrawing groups can increase the acidity of the amide N-H, making it a better hydrogen bond donor and thus enhancing catalytic activity. mdpi.com

Modifications to the pyrrolidine ring, such as the introduction of substituents at the 4-position, have also been explored. For example, the presence of a hydroxyl group at the 4-position of the pyrrolidine ring, particularly in the trans configuration, can positively influence the enantioselectivity of aldol reactions. unibo.it This is attributed to the formation of a network of intermolecular hydrogen bonds that further stabilize the transition state. unibo.it

Table 2: Effect of Pyrrolidine Ring Modification on Aldol Reaction Enantioselectivity

| Catalyst Modification | Effect on Enantioselectivity |

|---|---|

| cis-4-Hydroxy group on N-methyl amide | Detrimental |

| trans-4-Hydroxy group | Positive influence |

Influence of Hydrogen Bonding Donors on Enantioselectivity

The presence of additional hydrogen bonding donors in the catalyst structure is a key strategy for improving enantioselectivity. It has been demonstrated that the enantioselectivity of L-prolinamide-catalyzed aldol reactions increases with the hydrogen bond donating ability of the amide N-H. nih.govnih.gov This is because a stronger hydrogen bond leads to a more organized and rigid transition state, which amplifies the stereochemical control.

Furthermore, the incorporation of a terminal hydroxyl group in the amide side chain can lead to significantly higher enantioselectivities. nih.gov This hydroxyl group can act as a second hydrogen bond donor, forming a bidentate hydrogen bonding interaction with the aldehyde substrate. This dual activation and orientation of the electrophile leads to a more favorable transition state for one enantiomeric product over the other. nih.gov Quantum mechanics calculations have revealed that both the amide N-H and the terminal hydroxyl group form hydrogen bonds with the aldehyde substrate, which reduces the activation energy and results in high enantioselectivity. nih.gov

Comparative Analysis with Carboxylic Acid-Containing Catalytic Analogs

In the field of organocatalysis, L-proline, with its secondary amine and carboxylic acid functionalities, represents a benchmark catalyst. The catalytic efficacy of this compound is often evaluated in comparison to L-proline and other carboxylic acid-containing analogs to understand the role of the amide group in modulating reactivity and stereoselectivity.

The carboxylic acid group in L-proline is believed to play a crucial role in activating the electrophile (e.g., a carbonyl compound) through hydrogen bonding in the transition state, acting as a Brønsted acid co-catalyst. When this group is replaced by an N-methylamide group, the mechanism of activation changes. The amide N-H proton can still participate in hydrogen bonding to the electrophile, functioning in a manner analogous to the carboxylic acid's hydroxyl group. mdpi.com This interaction is vital for lowering the energy of the transition state and achieving high levels of stereocontrol.

Studies comparing prolinamides with their parent amino acid have shown that the amide functionality can be highly effective. For instance, in certain aldol reactions, prolinamides have demonstrated catalytic activity and enantioselectivity comparable to L-proline. The acidity of the amide N-H proton is a key factor; modifications to the amide substituent that increase its acidity can lead to enhanced enantioselectivity. mdpi.com This suggests that the ability to form a strong hydrogen bond is a critical feature shared between the carboxylic acid and amide groups. However, the steric and electronic properties of the amide substituent, in this case, the methyl group, also introduce new variables that can influence the catalyst's performance and the stereochemical outcome of the reaction. For example, the replacement of the carboxylic acid with an amide can alter the catalyst's solubility and aggregation properties, which in turn affects its activity.

Research has also explored how modifications to the catalyst structure impact its performance. For instance, comparisons between various prolinamide derivatives in conjugate addition reactions have revealed that even subtle changes, such as the stereochemistry of other substituents on the pyrrolidine ring or the nature of the N-substituent, can have a significant effect on stereoselectivity. unibo.it This highlights the intricate relationship between the catalyst's structure and its function, where the N-methylamide group is a key component in a network of non-covalent interactions that dictate the reaction's outcome.

| Catalyst Feature | Role in L-Proline Catalysis | Analogous Role in this compound Catalysis |

| Acidic Proton Source | Carboxylic acid (–COOH) | Amide proton (–CONH–) |

| Electrophile Activation | Hydrogen bonding from –COOH | Hydrogen bonding from –CONH– |

| Transition State Stabilization | Brønsted acid-base interaction | Hydrogen bond donation |

| Modulating Factor | Acidity of the carboxylic acid | Acidity and steric bulk of the amide group |

Fundamental Mechanistic Studies of Organocatalyzed Processes

Investigation of Enamine Formation and Its Nucleophilic Character

The catalytic cycle of this compound, like that of L-proline, fundamentally relies on the formation of an enamine intermediate. masterorganicchemistry.comresearchgate.net This process begins with the nucleophilic attack of the secondary amine of the pyrrolidine ring onto the carbonyl carbon of an aldehyde or ketone substrate. libretexts.orglibretexts.org This is followed by a series of proton transfers and the elimination of a water molecule, resulting in the formation of a C=C double bond conjugated with the nitrogen atom of the catalyst—the enamine. wikipedia.org

The formation of the enamine is a crucial step as it transforms the electrophilic carbonyl carbon of the substrate into a nucleophilic α-carbon. The nitrogen atom of the prolinamide, with its lone pair of electrons, acts as a powerful electron-donating group, pushing electron density into the π-system of the double bond. masterorganicchemistry.com This significantly increases the HOMO (Highest Occupied Molecular Orbital) energy of the α-carbon, making it highly nucleophilic and capable of attacking an electrophile.

Steps in Enamine Formation:

Nucleophilic Attack: The secondary amine of this compound attacks the carbonyl carbon of the substrate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of water, forming an iminium ion.

Deprotonation: A base removes a proton from the α-carbon, leading to the formation of the neutral enamine and regenerating the catalyst for the next cycle. libretexts.org

Elucidation of Stereochemical Control and Diastereoselectivity

The ability of this compound to induce high levels of stereoselectivity is a direct consequence of the well-defined, three-dimensional architecture of the transition state it forms with the substrates. After the formation of the chiral enamine, the catalyst directs the facial selectivity of the electrophile's attack.

The stereochemical outcome is governed by the minimization of steric hindrance in the transition state assembly. The bulky N-methylamide group, along with the pyrrolidine ring, creates a specific chiral environment. It effectively shields one face of the enamine's double bond, forcing the electrophile to approach from the less sterically hindered face. This controlled approach ensures the formation of one stereoisomer in preference to others.

Furthermore, non-covalent interactions, particularly hydrogen bonding, are critical for locking the transition state into a specific conformation. The amide N-H proton of this compound can form a hydrogen bond with the electrophile (e.g., an aldehyde). mdpi.com This interaction not only activates the electrophile but also rigidly orients it relative to the nucleophilic enamine. This dual activation and organization are key to achieving high diastereoselectivity and enantioselectivity. The precise geometry of this hydrogen-bonded, bicyclic-like transition state dictates the final stereochemistry of the product.

Computational Approaches to Transition State Stabilization and Activation Energy

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for gaining detailed insights into the mechanisms of organocatalyzed reactions, including those facilitated by prolinamide catalysts. unibo.it These studies allow for the visualization and energetic evaluation of transient species like transition states, which are often difficult to observe experimentally. bris.ac.ukmdpi.com

For reactions catalyzed by this compound and its analogs, computational models have been used to map out the potential energy surface of the reaction pathway. These calculations can confirm that the proposed mechanistic steps, such as enamine formation and the subsequent C-C bond formation, are energetically feasible.

A key focus of these computational studies is the structure of the stereodetermining transition state. Calculations have corroborated the crucial role of the hydrogen bond between the amide N-H of the catalyst and the electrophile. mdpi.com By modeling this interaction, researchers can quantify its stabilizing effect on the transition state. This stabilization directly translates to a lower activation energy (ΔG‡) for the desired stereochemical pathway compared to competing pathways, thus explaining the observed high levels of stereoselectivity.

For example, DFT calculations can compare the energies of different possible transition state geometries (e.g., those leading to syn vs. anti diastereomers). The results typically show that the transition state leading to the major experimentally observed product is significantly lower in energy, often due to a combination of favorable hydrogen bonding and minimized steric repulsion. These computational models provide a quantitative framework for understanding how the catalyst's structure, including the N-methylamide group, orchestrates the reaction to proceed with high efficiency and stereocontrol.

| Computational Finding | Mechanistic Implication |

| Lower ΔG‡ for one stereoisomeric pathway | Explains the high enantioselectivity and diastereoselectivity observed experimentally. |

| Identification of key non-covalent interactions | Confirms the role of hydrogen bonding from the amide N-H in stabilizing the transition state. |

| Visualization of transition state geometry | Provides a 3D model for how the catalyst shields one face of the enamine and orients the electrophile. |

| Energy profiling of the catalytic cycle | Validates the proposed reaction mechanism, including enamine formation and catalyst regeneration. |

Medicinal Chemistry and Biological Research Applications of N Methyl L Prolinamide Scaffolds

N-Methyl-L-Prolinamide as a Chiral Building Block in Asymmetric Synthesis

This compound, a derivative of the amino acid L-proline, serves as a crucial chiral building block in the field of asymmetric synthesis. Its inherent chirality, derived from the natural L-proline structure, makes it a valuable tool for chemists aiming to create complex molecules with specific three-dimensional arrangements. Substituted chiral pyrrolidines are among the most common heterocyclic structural motifs in biologically active compounds, and this scaffold plays a significant role as a building block in organic synthesis. unibo.it The ability of this compound and related structures to facilitate the formation of specific stereoisomers is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can define its therapeutic effectiveness.

The primary application of this compound scaffolds in asymmetric synthesis is as organocatalysts to produce enantiomerically pure compounds. Asymmetric organocatalysis has emerged as a powerful strategy for constructing complex molecular architectures. unibo.it Proline and its derivatives, often termed the "simplest enzymes," are recognized for their ability to catalyze reactions with high stereoselectivity. libretexts.org

L-prolinamides, a class to which this compound belongs, have been successfully employed as catalysts in direct asymmetric aldol (B89426) reactions. nih.gov The aldol reaction is a fundamental carbon-carbon bond-forming reaction used to construct complex chiral architectures. nih.gov For instance, various L-prolinamides have been shown to catalyze the reaction between acetone (B3395972) and aromatic aldehydes, yielding chiral aldol products. nih.gov The efficiency and enantioselectivity of these reactions are influenced by the structural features of the prolinamide catalyst. nih.gov This catalytic approach is highly valued because it is an atomically economical method for creating chiral molecules. nih.gov

Table 1: Performance of L-Prolinamide Derivatives in Asymmetric Aldol Reactions

| Catalyst Type | Aldehyde Substrate | Enantiomeric Excess (ee) | Reference |

| Simple Aliphatic/Aromatic Amine Derived L-Prolinamides | 4-Nitrobenzaldehyde (B150856) | Up to 46% | nih.gov |

| L-Prolinamides with a Terminal Hydroxyl Group | Aromatic Aldehydes | Up to 93% | nih.gov |

| L-Prolinamides with a Terminal Hydroxyl Group | Aliphatic Aldehydes | Up to >99% | nih.gov |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org The auxiliary's chirality biases the reaction to favor the formation of one stereoisomer over another, and it can typically be recovered and reused. wikipedia.org

This compound and related prolinamide structures function as effective chiral auxiliaries in several key organic transformations. Their rigid pyrrolidine (B122466) ring and defined stereochemistry allow for effective facial discrimination of incoming reagents. While specific examples detailing this compound's role as a cleavable auxiliary are specialized, the broader class of prolinamides is widely used in reactions where the proline-derived moiety directs the stereochemistry of bond formation at a nearby prochiral center. For example, in alkylation reactions, a substrate is first converted to a prolinamide. The prolinamide's structure then directs the approach of an alkylating agent to a specific face of the molecule, resulting in a diastereomerically enriched product. Subsequent removal of the prolinamide auxiliary yields the desired enantiomerically pure compound. This strategy is a cornerstone of asymmetric synthesis, enabling the production of single-enantiomer drugs and other high-value chiral molecules. wikipedia.org

Advanced Applications in Peptide Chemistry and Peptidomimetic Design

The unique structural properties of the this compound scaffold are highly valuable in peptide chemistry and the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides.

Incorporating N-methylated amino acids, such as the N-methyl-L-proline core of this compound, is a key strategy for introducing conformational rigidity into a peptide backbone. The methyl group on the amide nitrogen atom restricts the rotation around the peptide bond, limiting the available conformations the peptide can adopt. nih.gov This is significant because the biological activity of peptides is often tied to a specific three-dimensional shape. nih.gov Proline residues themselves are unique due to the conformational restraint imposed by their cyclic structure, which limits the φ (phi) torsion angle. nih.gov The addition of an N-methyl group further constrains the peptide backbone, influencing the conformational flexibility of both the backbone and the side chains of nearby residues. nih.gov This conformational control allows researchers to stabilize specific secondary structures and study their biological roles.

A major challenge in developing peptide-based drugs is their rapid degradation by proteases in the body, leading to a short plasma half-life. researchgate.netmu-varna.bg One effective strategy to overcome this is the modification of the peptide backbone to make it less recognizable to metabolic enzymes. creative-peptides.comeurekaselect.com N-methylation of the peptide backbone is a widely used technique for this purpose. nih.gov The N-methyl group can sterically hinder the approach of proteases, preventing cleavage of the amide bond. nih.gov By replacing a hydrogen bond donor (N-H) with a non-donor group (N-CH₃), N-methylation can protect the peptide from enzymatic degradation. nih.gov This modification of terminal residues is particularly effective against degradation by exopeptidases. creative-peptides.com This increased metabolic stability can significantly extend the in vivo half-life of a peptide therapeutic, improving its pharmacokinetic profile. nih.govcreative-peptides.com

Table 2: Common Strategies for Improving Peptide Metabolic Stability

| Modification Strategy | Mechanism of Action | Example |

| N-methylation | Steric hindrance prevents protease recognition and cleavage. nih.gov | Incorporation of N-methylated amino acids. nih.gov |

| D-amino acid substitution | Proteases are specific for L-amino acids. creative-peptides.com | Replacing an L-amino acid with its D-enantiomer at a cleavage site. creative-peptides.com |

| Terminal Modification | Protects against exopeptidases. creative-peptides.com | N-acetylation or C-terminal amidation. creative-peptides.com |

| Cyclization | Stabilizes conformation and protects terminal ends. creative-peptides.com | Head-to-tail or side-chain cyclization. creative-peptides.com |

The conformational constraints imposed by the this compound scaffold make it an excellent component for designing mimics of specific peptide secondary structures, which are crucial for molecular recognition and biological function.

β-Turn Mimics : β-turns are the most common type of non-repetitive structure in proteins, where the peptide chain reverses its direction. pnas.org Proline is frequently found in β-turns. pnas.org The incorporation of proline derivatives can stabilize these turn structures. Studies on dipeptides containing N'-methylamides have shown that they can favor the formation of type VI β-turns, a specific turn geometry. nih.gov The stereochemistry of the amino acid preceding the proline derivative can influence whether a cis or trans prolyl amide bond is favored, which in turn dictates the type of β-turn formed (e.g., type VIa vs. VIb). nih.gov

Polyproline Helices : The N-methylated proline residue is also a key component in models of polyproline helices. nih.gov Polyproline helices are unique secondary structures that can exist in two forms: polyproline I (PPI, with all cis peptide bonds) and polyproline II (PPII, with all trans peptide bonds). nih.gov Computational studies on N-acetyl-L-proline-N',N'-dimethylamide, a closely related model, show that the dominant conformation is the polyproline II structure. nih.gov The N-methylation influences the cis-trans isomerization barrier of the prolyl peptide bond, thereby stabilizing these helical structures. nih.gov Serine-Proline sequences, in particular, are potent in favoring structures like type I β-turns and the N-terminal caps (B75204) of helices. biorxiv.org

Design of Ligands for Protein-Protein Interaction Modulation

The this compound scaffold is a valuable structural motif in the design of ligands intended to modulate protein-protein interactions (PPIs). nih.govresearchgate.net The modulation of PPIs is a significant challenge in drug discovery due to the typically large and relatively featureless interfaces between interacting proteins. nih.govescholarship.org A key strategy in designing molecules to disrupt or stabilize these interactions is to mimic the secondary structures of peptides, such as β-turns, that are often found at PPI interfaces. researchgate.net

Investigation of Biological Activity and Molecular Interactions

Derivatives of the N-methyl-L-proline scaffold have demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease. mdpi.comnih.govresearchgate.net In a mouse model of Alzheimer's induced by amyloid-β (Aβ₁₋₄₂) injection, the N-methyl-L-proline derivative N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) was shown to provide potent, multifactorial neuroprotective effects. mdpi.comnih.gov

Administration of NMP led to a notable reduction in key pathological markers of Alzheimer's disease. nih.gov This included decreased levels of beta-secretase 1 (BACE-1) and Aβ plaques, which are central to the disease's pathology. nih.govresearchgate.net The treatment also mitigated neuroinflammation by reducing the activation of astrocytes and microglia and downregulating inflammatory mediators such as pNF-κB, TNF-α, and IL-1β. nih.govresearchgate.net Furthermore, NMP attenuated oxidative stress, as indicated by the expression levels of NRF2/HO-1, and counteracted synaptic failure by improving the levels of both presynaptic (SNAP-25, Synaptophysin) and postsynaptic (PSD-95, SNAP-23) proteins in the cortex and hippocampus. mdpi.comnih.gov These molecular changes contributed to improvements in cognitive deficits observed in behavioral tests. mdpi.comnih.gov

| Biomarker Category | Specific Marker | Observed Effect of NMP Treatment | Reference |

|---|

The this compound scaffold and related N-methylated proline structures play a role in modulating enzyme and protein activity. mdpi.com The N-methylation of amino acids can influence the conformation and stability of peptides, thereby affecting their interaction with enzymes. nih.gov Proline itself is known to play roles in protein synthesis, metabolism, and cell signaling. Small molecules like proline and its derivatives can act as osmotic protectants, helping to stabilize enzyme activity under stress conditions. mdpi.com The introduction of a methyl group on the proline nitrogen can alter the substrate's properties, potentially leading to modified or enhanced catalytic activities when interacting with enzymes. nih.gov

N-methylated proline derivatives serve as effective substrate analogues in studies of proline hydroxylases (PHs), a class of Fe(II)/α-ketoglutarate-dependent enzymes that hydroxylate free L-proline. researchgate.netnih.gov Research on the substrate selectivity of various recombinant PHs has shown that these enzymes can accept and catalyze the hydroxylation of N-methylated substrates, including (2S)-N-methyl-L-proline. researchgate.net

These studies reveal that different PHs exhibit distinct regioselectivity towards N-methylated substrates. For instance, cisP3H and cisP4H were found to produce mono-hydroxylated products, specifically (2S,3R)-cis-3-hydroxy-N-methyl-L-proline and (2S,4S)-cis-4-hydroxy-N-methyl-L-proline, respectively. researchgate.net The enzyme transP4H also hydroxylated (2S)-N-methyl-L-proline, primarily yielding (2S,4R)-trans-4-hydroxy-N-methyl-L-proline. researchgate.net These findings demonstrate that the N-methyl group is tolerated by the active site of these enzymes and underscores the potential of using PHs in biocatalysis to generate novel, functionalized proline derivatives. researchgate.net

| Proline Hydroxylase (PH) Enzyme | Substrate Analogue | Major Hydroxylated Product | Reference |

|---|

The this compound scaffold is a foundational structure for the development of various therapeutically relevant derivatives.

TRH Mimetics: The proline amide structure is central to Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂. The development of TRH mimetics often involves modifications to the proline ring to improve stability and selectivity, and N-methylation is one such strategy to constrain conformation and enhance biological activity.

NMDA Receptor Partial Agonists: N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and neuronal function, and their over-activation can lead to excitotoxicity. mdpi.com Partial agonists of the NMDA receptor can modulate its activity without causing excessive stimulation, offering a potential therapeutic strategy for neurological disorders. mdpi.comnih.gov Carbamathione, a metabolite of the drug disulfiram, is an example of an NMDA glutamate (B1630785) receptor partial antagonist that provides neuroprotective functions. mdpi.com The development of novel partial agonists often incorporates rigid scaffolds, and proline derivatives are explored for this purpose.

Collagenase Inhibitors: Bacterial collagenases are virulence factors that degrade host collagen, facilitating the spread of infection. nih.gov The inhibition of these enzymes is an attractive anti-infective strategy. nih.gov Peptide-based inhibitors have been designed based on the structure of collagen. Studies on peptide inhibitors of E. collagenolyticum bacterial collagenase demonstrated that N-methylation of a proline-containing peptide slightly increased its inhibitory potency. nih.gov This enhancement is attributed to the conformational effects of methylation, which restricts the peptide to a low-energy conformation favorable for binding to the enzyme's active site. nih.gov

Computational and Theoretical Investigations of N Methyl L Prolinamide

Conformational Analysis and Potential Energy Landscapes

The conformational flexibility of N-methyl-L-prolinamide, a derivative of the unique cyclic amino acid proline, is a key determinant of its chemical behavior and utility, particularly in the field of organocatalysis. Computational chemistry provides powerful tools to explore its potential energy landscape and understand the factors governing its three-dimensional structure.

A variety of computational methods are employed to study the conformational preferences of this compound and its analogues. Molecular mechanics (MM) force fields, such as AMBER, offer a computationally efficient way to sample a wide range of conformations. However, for a more accurate description of the subtle electronic effects that influence conformation, quantum mechanical (QM) methods are indispensable.

Density Functional Theory (DFT) is a widely used QM method for these investigations. For instance, studies on related proline derivatives have utilized DFT calculations with various functionals (e.g., M06-2X, CAM-B3LYP, ωB97XD) and basis sets (e.g., 6-31G(d,p), 6-311++G(2d,2p)) to calculate the relative energies of different conformers and the energy barriers for their interconversion. nih.govplos.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, such as the ONIOM method, are also employed, particularly when studying the compound within a larger system like an enzyme active site. nih.govplos.org These methods treat the core region of interest (e.g., the prolinamide) with a high level of QM theory, while the surrounding environment is described by more computationally economical MM methods.

The conformational structures of proline derivatives, including esters, have been modeled using programs like CREST and further optimized using methods such as oB97XD and MP2 with basis sets like 6-311++G(d,p) and aug-cc-pVDZ. rsc.org These computational approaches allow for the detailed characterization of the various low-energy conformations available to the molecule.

A defining feature of proline-containing molecules is the cis/trans isomerization of the amide bond preceding the proline ring. Unlike other amino acids where the trans conformation is overwhelmingly favored, the energy difference between the cis and trans isomers of a prolyl amide bond is significantly smaller. nih.govmdpi.com This isomerization is a slow process, often acting as a rate-limiting step in processes like protein folding. acs.org

Computational studies on N-acetyl-L-proline-N',N'-dimethylamide, a related model compound, have shown that the dominant conformation is the polyproline II structure, which features a trans prolyl peptide bond, both in the gas phase and in various solutions. nih.gov However, the population of the cis isomer can be significant and is influenced by the environment. nih.gov The rotational barriers for this isomerization are also a key area of investigation. For some proline derivatives, these barriers are higher compared to simpler analogues, a phenomenon that can be attributed to the absence of certain intramolecular hydrogen bonds in the transition state. nih.gov

The ability to control this cis/trans equilibrium is a significant goal in the design of catalysts and biomimetic structures. Computational studies on proline mimetics, such as (S)-indoline-2-carboxylic acid derivatives, have revealed a strong preference for the cis conformation, particularly in polar solvents, which is opposite to the general preference of proline itself. acs.orgnih.gov This highlights how structural modifications can be used to tune the conformational landscape.

| Feature | General Proline Derivatives | (S)-Indoline-2-carboxylic Acid Derivatives |

| Predominant Isomer | trans | cis (especially in polar solvents) acs.orgnih.gov |

| Isomerization Rate | Slow, often rate-limiting acs.org | - |

| Influencing Factors | Solvent polarity, steric interactions, electronic effects | Aromatic ring fusion, solvent polarity acs.orgnih.gov |

The surrounding solvent plays a crucial role in determining the conformational preferences of this compound and related compounds. Computational models are essential for dissecting these solvent effects. The conductor-like polarizable continuum model (CPCM) is a self-consistent reaction field method frequently used to simulate the influence of bulk solvent on molecular conformation. nih.gov

Studies on N-acetyl-L-proline-N',N'-dimethylamide using this model have shown that the population of the cis isomer is greater in methanol (B129727) than in water. nih.gov This aligns with experimental observations and demonstrates the sensitivity of the cis/trans equilibrium to the solvent's polarity and hydrogen-bonding capabilities. nih.gov The rotational energy barriers for isomerization also tend to increase with solvent polarity. nih.gov

More explicit solvent models are used in molecular dynamics (MD) simulations to provide a more detailed picture of solute-solvent interactions. rsc.org Computational studies on peptides in various explicit solvents (chloroform, dimethyl sulfoxide, methanol, and water) have demonstrated that the solvent can dramatically alter the predominant secondary structure, shifting the equilibrium between helical, β-hairpin, and random coil conformations. rsc.org These findings underscore the necessity of considering the specific reaction environment when predicting the behavior of flexible molecules like this compound.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for understanding the intricate details of reaction mechanisms, particularly in the context of organocatalysis where this compound derivatives are often employed.

This compound and its derivatives are key components of many organocatalysts, which facilitate asymmetric reactions by forming transient intermediates with the reactants. Understanding the geometry and energetics of the transition states in these catalytic cycles is crucial for explaining the observed stereoselectivity.

Computational models are used to propose and evaluate transition state structures. For example, in proline-catalyzed aldol (B89426) reactions, a micelle-stabilized transition state involving the explicit participation of a water molecule has been proposed to explain the stereochemical outcome in aqueous media. crimsonpublishers.com This model, which can be thought of as a metal-free version of the Zimmerman-Traxler model, suggests that a water molecule helps to organize the reactants and facilitate the key bond-forming steps. crimsonpublishers.com Similarly, in reactions catalyzed by proline sulfonamides, favorable hydrogen-bonding interactions within the proposed transition state have been invoked to explain the observed stereoselectivity. nih.gov These computational insights guide the rational design of new and more effective organocatalysts.

Proton transfer is a fundamental step in many chemical reactions, including those catalyzed by proline derivatives. The acidity and basicity of various functional groups within the catalyst and the reactants, and how these are modulated by the reaction environment, are critical to the catalytic cycle.

Computational methods, particularly DFT, are used to calculate the energetics of proton transfer steps. For example, in the enzymatic oxidation of L-proline, a process that shares mechanistic features with some organocatalytic reactions, hybrid QM/MM calculations have been used to model the proton transfer from the proline's amino group to a nearby lysine (B10760008) residue. nih.govplos.org These calculations provide estimates for the activation energy of this step, revealing it to be a low-barrier process that occurs prior to the rate-limiting hydride transfer. nih.govplos.orgnih.gov The calculations show how the enzyme environment, through specific hydrogen bonding and electrostatic interactions, facilitates this proton transfer. nih.govplos.org Similar computational analyses can be applied to the organocatalytic systems involving this compound to understand the role of proton transfer in catalyst regeneration and turnover.

| Computational Method | Application in this compound Research | Key Insights |

| Density Functional Theory (DFT) | Calculating conformer energies and isomerization barriers. nih.govplos.org | Provides accurate electronic structure and relative energies of different molecular states. |

| Molecular Dynamics (MD) | Simulating conformational changes in explicit solvent. rsc.org | Reveals the dynamic behavior and solvent-induced structural preferences. |

| QM/MM (e.g., ONIOM) | Modeling reactions in large systems (e.g., enzyme active sites). nih.govplos.org | Allows for high-accuracy calculations on the reactive center while including the environmental effects of the larger system. |

| Continuum Solvation Models (e.g., CPCM) | Assessing the impact of bulk solvent on conformation and energetics. nih.gov | Efficiently models the influence of solvent polarity on molecular properties. |

Frontier Molecular Orbital Analysis for Chemical Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electrophile or electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical stability and reactivity of a molecule. wikipedia.orgirjweb.com A smaller gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.comirdindia.in

In the context of this compound, FMO analysis can provide valuable insights into its reactive behavior. The nitrogen atoms of the amide and the pyrrolidine (B122466) ring, as well as the oxygen atom of the carbonyl group, are expected to be the primary sites for nucleophilic attack, characterized by the localization of the HOMO. The LUMO is likely to be centered around the electrophilic carbonyl carbon.

The interaction of this compound with other molecules can be rationalized using FMO theory. For instance, in a reaction with an electrophile, the HOMO of this compound will interact with the LUMO of the electrophile. Conversely, in a reaction with a nucleophile, the LUMO of this compound will interact with the HOMO of the nucleophile. The energy and shape of these frontier orbitals dictate the regioselectivity and stereoselectivity of such reactions.

Computational chemistry software can be employed to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. These calculations, typically performed using Density Functional Theory (DFT) methods, can help in predicting the most probable sites for electrophilic and nucleophilic attack. irjweb.comnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; potential site for nucleophilic attack. |

| HOMO | -8.2 | Highest Occupied Molecular Orbital; potential site for electrophilic attack. |

| HOMO-LUMO Gap | 6.7 | Indicates high stability and low reactivity. |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from quantum chemical calculations.

In Silico Approaches to Ligand-Target Interactions and Molecular Docking

Prediction of Binding Affinity and Selectivity with Biological Targets

In silico methods are powerful tools for predicting the binding affinity and selectivity of a ligand, such as this compound, to a biological target. researchgate.net These computational techniques can significantly accelerate the drug discovery process by identifying promising lead compounds and optimizing their interactions with target proteins. nih.govbeilstein-journals.org

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. openmedicinalchemistryjournal.commdpi.com The process involves sampling a multitude of conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. beilstein-journals.org Scoring functions are mathematical models that approximate the free energy of binding. beilstein-journals.org A higher predicted binding affinity, often represented by a more negative score, suggests a more stable protein-ligand complex. nih.gov

For this compound, molecular docking studies could be employed to investigate its potential interactions with various biological targets. By docking this compound into the active sites of different proteins, researchers can predict its binding mode and estimate its binding affinity. This information can help in identifying potential protein targets and in understanding the molecular basis of its biological activity.

Advanced computational techniques, such as molecular dynamics (MD) simulations and free energy calculations (e.g., Free Energy Perturbation - FEP), can provide more accurate predictions of binding affinity by accounting for the dynamic nature of both the ligand and the protein. Machine learning and deep learning models, particularly convolutional neural networks, are also emerging as powerful tools for predicting protein-ligand binding affinity with high accuracy. researchgate.neted.ac.uk

Table 2: Comparison of In Silico Methods for Binding Affinity Prediction

| Method | Description | Application to this compound |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. | Rapidly screen potential protein targets for this compound and predict its binding pose. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Refine docking poses and assess the stability of the this compound-protein complex over time. |

| Free Energy Calculations (e.g., FEP) | Calculates the difference in free energy between two states. | Provide a more accurate prediction of the binding affinity of this compound to a target. |

| Machine Learning/Deep Learning | Uses algorithms to learn from data and make predictions. | Develop predictive models for the binding affinity of this compound and its derivatives. researchgate.net |

Computational Design for Structure-Activity Relationship (SAR) Studies

Computational methods are integral to modern Structure-Activity Relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.commdpi.com In silico SAR approaches can guide the design of new analogs of a lead compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. frontiersin.org By developing a QSAR model, researchers can predict the activity of novel, unsynthesized compounds. frontiersin.org For this compound, a QSAR study could involve synthesizing a library of derivatives with modifications at various positions and then correlating their biological activity with descriptors such as lipophilicity (logP), electronic properties, and steric parameters.

Molecular modeling techniques, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional representation of the SAR. These methods can help to visualize the regions of a molecule where modifications are likely to enhance or diminish its biological activity.

Computational SAR can also involve the use of molecular docking and MD simulations to understand how structural modifications affect the binding of a ligand to its target. oncodesign-services.com By analyzing the interactions of different analogs within the binding site, researchers can make rational design decisions to optimize the ligand-target interactions.

Table 3: Computational Approaches in SAR Studies

| Approach | Description | Relevance to this compound |

| QSAR | Correlates biological activity with molecular descriptors. | Predict the activity of new this compound derivatives based on their structural features. |

| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activity. | Identify key structural features of this compound that are important for its activity and guide the design of more potent analogs. |

| Molecular Docking and MD Simulations | Model the interaction of ligands with their target. | Understand how structural modifications to this compound affect its binding mode and affinity to a target protein. |

Modeling of Peptide-Protein Interactions

This compound is a derivative of the amino acid L-proline and can be incorporated into peptides to modulate their structure and function. The N-methylation of the peptide backbone introduces a conformational constraint that can influence the peptide's secondary structure and its ability to interact with protein targets.

Computational modeling plays a crucial role in understanding and predicting peptide-protein interactions. researchgate.netmdpi.com Given the inherent flexibility of peptides, modeling their interactions with proteins presents a significant challenge. researchgate.netmdpi.com

Molecular docking can be used to predict the binding pose of peptides containing this compound to a target protein. mdpi.com However, standard docking algorithms may not be sufficient to handle the conformational flexibility of peptides. Therefore, more advanced techniques such as peptide-specific docking algorithms and ensemble docking, where multiple conformations of the peptide are considered, are often employed.

Molecular dynamics (MD) simulations are particularly well-suited for studying the dynamics of peptide-protein interactions. mdpi.comnih.gov MD simulations can provide insights into the conformational changes that occur upon binding, the stability of the peptide-protein complex, and the key residues involved in the interaction. nih.gov

Machine learning and deep learning models are also being increasingly used to predict peptide-protein interactions. nih.govnih.govfrontiersin.org These models can learn from large datasets of known interactions to predict new ones with high accuracy. nih.govnih.gov For peptides containing this compound, these computational approaches can help in designing peptides with enhanced binding affinity and specificity for their protein targets.

Table 4: Computational Methods for Modeling Peptide-Protein Interactions

| Method | Description | Application for Peptides with this compound |

| Peptide Docking | Predicts the binding mode of a peptide to a protein. | Determine the likely binding orientation of a peptide containing this compound to its target. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the peptide-protein complex. | Investigate the conformational landscape of the peptide and the stability of its interaction with the protein. nih.gov |

| Machine Learning/Deep Learning | Predicts interactions based on learned patterns from data. | Screen virtual libraries of peptides containing this compound for potential binders to a specific protein target. nih.govfrontiersin.org |

| Homology Modeling | Predicts the structure of a peptide based on a known template. mdpi.com | Generate a 3D model of a peptide containing this compound for use in subsequent docking or MD studies. |

Advanced Research Directions and Future Perspectives for N Methyl L Prolinamide

Integration within Multicomponent Reactions for Enhanced Scaffold Diversity

A promising frontier for N-methyl-L-prolinamide is its use as a building block in multicomponent reactions (MCRs), which are powerful one-pot synthetic strategies that combine three or more reactants to form a complex product incorporating substantial portions of all starting materials. nih.govajgreenchem.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly effective for rapidly generating libraries of structurally diverse molecules, including peptidomimetics and heterocyclic compounds. nih.govnih.govresearchgate.netrsc.org

The integration of this compound or its parent molecule, N-methyl-L-proline, into these reactions can introduce a conformationally constrained, N-methylated pyrrolidine (B122466) ring into the final scaffold. This imparts unique stereochemical and physiological properties. In the Ugi four-component reaction (Ugi-4CR), which typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, N-methyl-L-proline could serve as the carboxylic acid component. nih.gov This would yield complex bis-amides with a built-in N-methylated proline backbone, a structure known to enhance metabolic stability. researchgate.net Similarly, the Passerini three-component reaction (P-3CR), which combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce α-acyloxyamides, could utilize N-methyl-L-proline to generate novel depsipeptides. nih.govrsc.org

The utilization of such proline derivatives in MCRs allows for the creation of diverse molecular frameworks that are valuable in drug discovery and materials science. nih.govnih.gov The ability to systematically vary each component in the reaction facilitates the exploration of vast chemical spaces to identify compounds with desired biological activities. nih.gov

Table 1: Comparison of Ugi and Passerini Multicomponent Reactions

| Feature | Ugi Reaction | Passerini Reaction |

|---|---|---|

| Number of Components | Four (amine, carbonyl, carboxylic acid, isocyanide) | Three (carbonyl, carboxylic acid, isocyanide) |

| Primary Product | α-Acylaminoamide | α-Acyloxyamide |

| Key Functional Group Formed | Bis-amide | Ester and Amide |

| Potential Role for Proline Derivative | Can act as the amine or carboxylic acid component. nih.gov | Can act as the carboxylic acid component. rsc.org |

| Key Advantage | High degree of molecular diversity from four independent inputs. nih.gov | Rapid access to depsipeptide-like structures. nih.gov |

Rational Design of Novel this compound Analogs with Tuned Specificities

Rational design involves the strategic modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. geneonline.com this compound serves as an excellent scaffold for such design due to the profound influence of the N-methyl group on peptide structure and function. N-methylation restricts the conformational flexibility of the peptide backbone and influences the cis-trans isomerization of the amide bond, which are critical factors in molecular recognition by biological targets like enzymes and receptors. researchgate.net

Future research will focus on designing novel analogs of this compound with fine-tuned specificities. This involves creating derivatives with modifications to the pyrrolidine ring or the amide group to enhance interactions with a specific biological target. For instance, introducing functional groups at the 3- or 4-position of the proline ring can create new hydrogen bonding or hydrophobic interactions. Such synthetic proline analogues have been developed to better understand the relationship between imide bond geometry and the bioactivity of peptides.

These rationally designed analogs are valuable as enzyme inhibitors, receptor antagonists or agonists, and as building blocks in combinatorial chemistry for screening new potential drugs. researchgate.netunina.it By systematically altering the structure of this compound, researchers can develop peptidomimetics with improved target affinity, enhanced metabolic stability against proteases, and better bioavailability. researchgate.net

Table 2: Strategies for Rational Design of this compound Analogs

| Design Strategy | Structural Modification | Anticipated Outcome | Potential Application |

|---|---|---|---|

| Ring Substitution | Addition of functional groups (e.g., hydroxyl, alkyl) to the pyrrolidine ring. | Altered polarity, new interaction points, modified ring pucker. | Enhanced binding affinity and selectivity for a specific protein target. |

| Amide Modification | Replacing the N-methylamide with other alkyl or aryl groups. | Changes in steric hindrance and electronic properties around the amide bond. | Modulation of cell permeability and metabolic stability. |